molecular formula C14H11NO5 B1393758 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261915-75-6

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393758
CAS No.: 1261915-75-6
M. Wt: 273.24 g/mol
InChI Key: UUHJNOODRFAGRJ-UHFFFAOYSA-N
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Description

4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, characterized by the presence of a methoxy group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position on the biphenyl scaffold. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .

Preparation Methods

The synthesis of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including nitration, methoxylation, and carboxylation of the biphenyl core. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, reducing agents like hydrogen gas or metal-acid combinations, and oxidizing agents like potassium permanganate .

Mechanism of Action

The mechanism of action of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and carboxylic acid groups can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

The unique combination of the methoxy, nitro, and carboxylic acid groups in 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJNOODRFAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689182
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-75-6
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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